N-[(Benzyloxy)carbonyl]threonylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, carbamate groups, and a hydroxy-propyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine to form a benzyl carbamate intermediate. This intermediate is then reacted with a hydroxy-propylamine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohol derivatives .
Scientific Research Applications
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar protective properties for amines.
N-Cbz-protected amines: Commonly used in peptide synthesis.
N-Boc-protected amines: Another protecting group for amines, removed under different conditions.
Uniqueness
Benzyl N-[1-(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate is unique due to its dual carbamate groups and hydroxy-propyl moiety, which provide additional functionalization options and potential for diverse applications .
Properties
CAS No. |
68016-47-7 |
---|---|
Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(18)12(13(20)16-7-11(15)19)17-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,12,18H,7-8H2,1H3,(H2,15,19)(H,16,20)(H,17,21) |
InChI Key |
GMUJIWADXWMNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.